Tris(trifluoromethylsulfonyloxy) boron

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

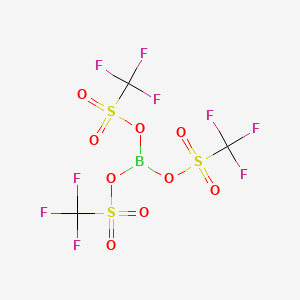

Tris(trifluoromethylsulfonyloxy) boron is a useful research compound. Its molecular formula is C3BF9O9S3 and its molecular weight is 458 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Organic Synthesis

Tris(trifluoromethylsulfonyloxy) boron is utilized extensively in organic synthesis due to its ability to promote condensation reactions. It has been shown to effectively mediate the formation of:

- Amides : Facilitating the direct reaction between carboxylic acids and amines.

- Imines : Promoting the reaction between amines or amides and carbonyl compounds.

- Coupling Reactions : Enabling the coupling of unprotected amino acids with amines, which is crucial in peptide synthesis.

Table 1: Summary of Organic Synthesis Applications

| Reaction Type | Substrates Involved | Product Type |

|---|---|---|

| Amide Formation | Carboxylic Acids + Amines | Amides |

| Imine Formation | Amines + Carbonyl Compounds | Imines |

| Coupling Reaction | Unprotected Amino Acids + Amines | Peptides |

Catalysis

As a Lewis acid, this compound serves as an effective catalyst in various chemical reactions. Its role as a catalyst enhances reaction rates and selectivity, particularly in:

- Transamidation Reactions : It can facilitate the exchange of amides, which is valuable in synthetic chemistry.

- Formylation of Amines : This process involves the introduction of formyl groups into amines, expanding their utility in organic synthesis.

Materials Science

In materials science, this compound has applications in the development of advanced materials, particularly in:

- Thin Film Deposition : Its properties allow it to be used as a precursor for thin films in semiconductor manufacturing.

- Polymer Chemistry : It can be involved in polymerization processes, enhancing the properties of polymers.

Table 2: Applications in Materials Science

| Application Type | Description |

|---|---|

| Thin Film Deposition | Used as a precursor for semiconductor films |

| Polymer Chemistry | Enhances polymer properties during synthesis |

Pharmaceutical Applications

The pharmaceutical industry leverages this compound for its ability to facilitate complex organic transformations that are essential for drug development. Its utility in synthesizing bioactive compounds makes it a valuable reagent in medicinal chemistry.

Case Study 1: Amide Synthesis

A study demonstrated the efficiency of this compound in synthesizing amides from various carboxylic acids and amines. The results showed high yields and selectivity, confirming its role as a superior reagent compared to traditional methods.

Case Study 2: Polymer Development

In another case, researchers utilized this compound to create novel polymeric materials with enhanced thermal stability and mechanical properties. The incorporation of this compound into the polymer matrix significantly improved performance metrics.

Propiedades

Fórmula molecular |

C3BF9O9S3 |

|---|---|

Peso molecular |

458 g/mol |

Nombre IUPAC |

bis(trifluoromethylsulfonyloxy)boranyl trifluoromethanesulfonate |

InChI |

InChI=1S/C3BF9O9S3/c5-1(6,7)23(14,15)20-4(21-24(16,17)2(8,9)10)22-25(18,19)3(11,12)13 |

Clave InChI |

SUAVNZMIOODRBR-UHFFFAOYSA-N |

SMILES canónico |

B(OS(=O)(=O)C(F)(F)F)(OS(=O)(=O)C(F)(F)F)OS(=O)(=O)C(F)(F)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.